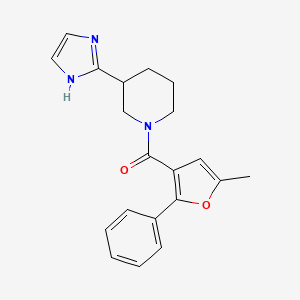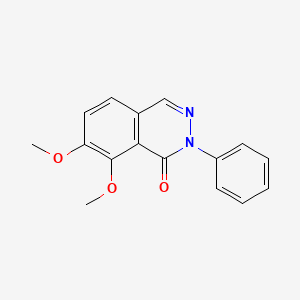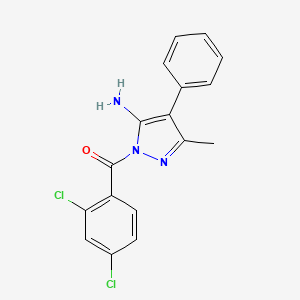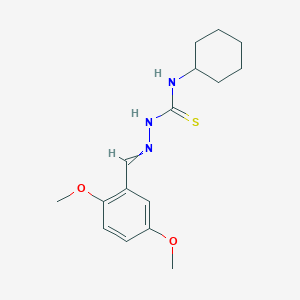
3-(1H-imidazol-2-yl)-1-(5-methyl-2-phenyl-3-furoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis Pathways : The synthesis of compounds related to 3-(1H-imidazol-2-yl)-1-(5-methyl-2-phenyl-3-furoyl)piperidine often involves multi-step reactions. For instance, compounds with similar structures have been synthesized through reactions like Claisen Schmidt condensation, followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction (Kumar et al., 2017).
Molecular Structure Analysis
- Structural Characterization : The structural elucidation of such compounds typically involves spectroscopic techniques like IR, 1H NMR, 13C-NMR, and mass spectrometry, as seen in related compounds (Rajkumar et al., 2014).
Chemical Reactions and Properties
- Reactivity : Compounds with similar frameworks demonstrate varied reactivity, including the ability to undergo nucleophilic addition and cycloaddition reactions, as observed in the synthesis of various derivatives (Pan et al., 2010).
- Chemical Interactions : These compounds can interact with different biological receptors, indicating a diverse chemical behavior (Trabanco et al., 2007).
Physical Properties Analysis
- Solubility and Stability : Similar compounds show varied solubility and stability characteristics, which are crucial for their biological and chemical applications (Guna et al., 2009).
Chemical Properties Analysis
- Functional Groups and Activity : The presence of specific functional groups in these compounds, like the imidazole and piperidine rings, is critical for their chemical properties and interactions (Ishikawa et al., 2010).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research involves the synthesis of novel compounds with imidazol and piperidine moieties, exploring their biological activities, particularly analgesic and anti-inflammatory effects. For example, Demchenko et al. (2015) synthesized a series of compounds with varying substituents, including imidazol and piperidine, to test their in vivo analgesic and anti-inflammatory activities, indicating a methodology that could be applied to the compound (Demchenko et al., 2015).
Antidepressant and Anxiolytic Activities
Compounds with structural similarities to the queried chemical have been synthesized and evaluated for their potential antidepressant and anxiolytic activities. Kumar et al. (2017) synthesized a novel series of compounds with furan and piperazine components, demonstrating the process of creating and testing these compounds for pharmacological effects (Kumar et al., 2017).
Antimicrobial Activity
The synthesis and characterization of novel compounds with potential antimicrobial activity is a significant area of research. Rajkumar et al. (2014) explored the synthesis of imidazol-1-yl-ethyl)piperazine derivatives, highlighting the antimicrobial screening processes that could be relevant for related compounds (Rajkumar et al., 2014).
Antiprotozoal Agents
Research on novel dicationic imidazo[1,2-a]pyridines, including structural analogs, focuses on their potential as antiprotozoal agents. Ismail et al. (2004) synthesized and evaluated the efficacy of these compounds against trypanosomal and plasmodial infections, providing insight into the therapeutic potential and experimental methodologies for compounds with similar structures (Ismail et al., 2004).
Propriétés
IUPAC Name |
[3-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methyl-2-phenylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-12-17(18(25-14)15-6-3-2-4-7-15)20(24)23-11-5-8-16(13-23)19-21-9-10-22-19/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWHFRZZXJMUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-2-yl)-1-(5-methyl-2-phenyl-3-furoyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)
![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)
![4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)
![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)



![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)
![N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)

![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)

![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)